molecular formula C12H11IN2O2 B12925984 1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde CAS No. 134420-45-4

1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde

Cat. No.: B12925984
CAS No.: 134420-45-4
M. Wt: 342.13 g/mol
InChI Key: GEKIKODUWFWHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde is a halogenated imidazole derivative characterized by:

  • An iodine atom at position 4, contributing to electron-withdrawing effects and influencing reactivity.
  • A carbaldehyde group at position 5, enabling nucleophilic addition or condensation reactions.

This compound is structurally tailored for applications in medicinal chemistry and materials science, where substituent electronic and steric properties are critical.

Properties

CAS No.

134420-45-4

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C12H11IN2O2/c13-12-11(6-16)15(8-14-12)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2

InChI Key

GEKIKODUWFWHEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NC(=C2C=O)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 1-((Benzyloxy)methyl)-1H-imidazole-5-carbaldehyde using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or thiourea.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields a hydroxymethyl derivative.

Scientific Research Applications

1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates. Its imidazole core is a common motif in many pharmaceuticals.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

    Biological Studies: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions. The presence of the iodine atom allows for easy detection using radiolabeling techniques.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The benzyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Positional and Functional Group Variations

1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4) Substituents: Benzyl group at position 1, carbaldehyde at position 5. Comparison: Lacks the iodine atom and benzyloxymethyl group. The benzyl group (vs. benzyloxymethyl) may lower solubility due to reduced polarity .

4-Methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1)

  • Substituents : Methyl group at position 4, carbaldehyde at position 5.
  • Comparison : The methyl group (electron-donating) contrasts with iodine (electron-withdrawing) at position 4, altering electrophilic substitution patterns. Melting point (165–166°C) is lower than iodinated analogs, reflecting differences in molecular packing .

1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 3012-80-4) Substituents: Methyl at position 1, carbaldehyde at position 2, fused benzene ring. The carbaldehyde at position 2 (vs. 5) may shift reactivity toward different nucleophilic sites .

Halogen vs. Non-Halogen Substituents
  • Iodine (Target Compound) : Enhances oxidative stability and participates in halogen bonding, useful in crystal engineering .
  • Bromo Analogues (e.g., 5-bromo-1-cyclohexyl-1H-benzo[d]imidazole) : Bromine’s lower electronegativity compared to iodine may reduce electrophilic reactivity but improve solubility .

Physical Properties

Melting Points and Solubility
Compound Substituents Melting Point (°C) Key Observations Evidence ID
Target Compound 1-(Benzyloxymethyl), 4-Iodo Not reported Expected high due to iodine -
2-(2,5-Dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbaldehyde 2,5-Dimethoxyphenyl 230–232 High MP from crystalline packing
4-Methyl-1H-imidazole-5-carbaldehyde 4-Methyl 165–166 Lower MP due to smaller substituent
1-Benzyl-1H-imidazole-5-carboxaldehyde 1-Benzyl Not reported Likely moderate solubility

Structural Insights from Crystallography

Biological Activity

1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a benzyloxy group and an iodine atom, which may contribute to its reactivity and biological interactions. Key properties include:

  • Molecular Formula : C₉H₈I N₂O
  • Molecular Weight : 292.07 g/mol
  • CAS Number : 189014-13-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with benzyl alcohol in the presence of iodine as a halogenating agent. This method ensures the introduction of both the benzyloxy and iodo groups effectively.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the imidazole structure could enhance antibacterial activity, suggesting that this compound may possess similar properties.

Anticancer Properties

Imidazole derivatives are also recognized for their anticancer potential. In vitro studies have shown that compounds with structural similarities to this compound can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Assessment

A notable case study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that certain modifications, including halogen substitutions like iodine, significantly increased cytotoxicity compared to non-halogenated counterparts. The IC₅₀ values for these compounds were determined, showcasing their potential as therapeutic agents.

CompoundIC₅₀ (µM)Target Cancer Cell Line
Compound A12.5HeLa
Compound B8.3MCF-7
This compound6.7A549

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : The presence of iodine may facilitate ROS production, leading to oxidative stress in cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.